![molecular formula C24H28N2O3 B7506313 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ER-464195-01 and has a molecular formula of C27H33N2O3.
作用机制
The mechanism of action of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one involves the binding of the compound to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The activation of the sigma-1 receptor by 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one leads to the modulation of these processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one have been studied in several research articles. This compound has been shown to modulate calcium signaling, which can affect various cellular processes, including neurotransmitter release and gene expression. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which can have therapeutic implications in several diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one in lab experiments include its high affinity for the sigma-1 receptor, which can allow for the modulation of various cellular processes. Additionally, this compound has been shown to have good pharmacokinetic properties, which can allow for its use in animal studies. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and require the use of organic solvents.
未来方向
There are several future directions for the study of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one. One potential direction is the study of this compound's potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. Additionally, the optimization of the synthesis method for this compound can allow for its use in larger-scale studies. The development of more potent and selective sigma-1 receptor agonists can also be a future direction for the study of this compound.
合成方法
The synthesis of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one involves the reaction of 1-(2-ethoxyphenoxy)-4-(1H-indol-3-yl)piperidine with 2-bromo-1-phenylethanone in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis of this compound has been reported in several research articles, and the method has been optimized for better yields.
科学研究应用
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes. Sigma-1 receptor agonists have been studied for their potential therapeutic applications in several diseases, including neurodegenerative disorders, pain, and cancer.
属性
IUPAC Name |
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-28-22-9-5-6-10-23(22)29-16-13-24(27)26-14-11-18(12-15-26)20-17-25-21-8-4-3-7-19(20)21/h3-10,17-18,25H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKFNJUGBIKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


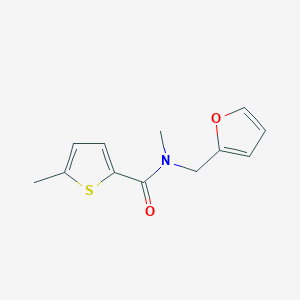
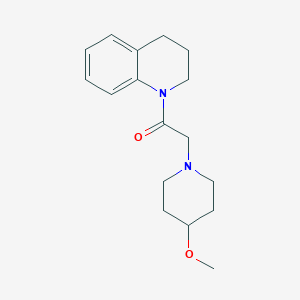
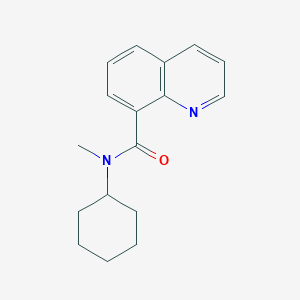
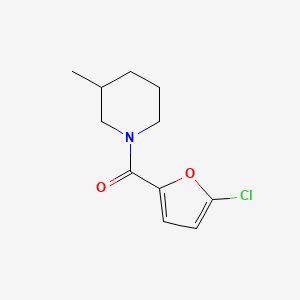
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)


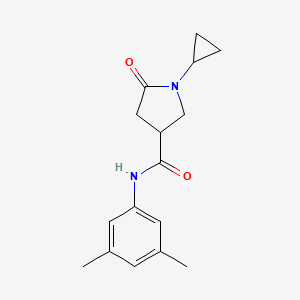
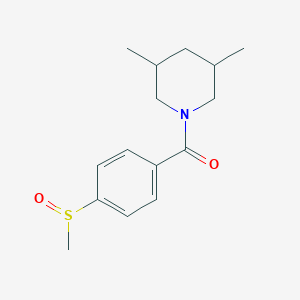
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)